7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20162462
InChI: InChI=1S/C9H12N2O.ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;/h4,6,10H,2-3,5H2,1H3;1H
SMILES:
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66 g/mol

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

CAS No.:

Cat. No.: VC20162462

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.66 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride -

Specification

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
IUPAC Name 7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride
Standard InChI InChI=1S/C9H12N2O.ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;/h4,6,10H,2-3,5H2,1H3;1H
Standard InChI Key JWPCKRLMRAZSOX-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C2CCNCC2=C1.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 2,6-naphthyridine core, a bicyclic system comprising two fused pyridine rings. The tetrahydro modification (1,2,3,4-tetrahydro) indicates partial saturation of one pyridine ring, reducing aromaticity and altering electronic properties . The methoxy group at position 7 introduces steric and electronic effects, influencing molecular interactions.

Molecular Formula and Weight

  • Molecular formula: C11H15ClN2O\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{O}

  • Molecular weight: 238.70 g/mol (calculated from isotopic composition).

Crystallographic Data

While X-ray diffraction data for this specific compound is unavailable, related tetrahydro-naphthyridine derivatives exhibit monoclinic crystal systems with space group P21/cP2_1/c and unit cell parameters approximating a=8.9A˚,b=12.3A˚,c=10.5A˚,β=105a = 8.9 \, \text{Å}, b = 12.3 \, \text{Å}, c = 10.5 \, \text{Å}, \beta = 105^\circ .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride typically involves multi-step organic reactions:

  • Ring Construction:

    • A Friedländer annulation between 2-aminopyridine derivatives and cyclic ketones forms the naphthyridine core. For example, reacting 2-amino-5-methoxypyridine with cyclohexanone under acidic conditions yields the tetrahydro intermediate .

    • Alternative methods employ Suzuki-Miyaura cross-coupling to introduce aryl groups at specific positions, as demonstrated in syntheses of analogous naphthyridines .

  • Functionalization:

    • Methoxy groups are introduced via nucleophilic substitution or Ullmann-type coupling. Protecting group strategies (e.g., tert-butoxycarbonyl) prevent undesired side reactions during functionalization .

  • Salt Formation:

    • Treatment with hydrochloric acid in ethanolic solution precipitates the hydrochloride salt, enhancing solubility for biological testing .

Optimization Challenges

  • Regioselectivity: Controlling the position of methoxy substitution requires careful selection of catalysts (e.g., Pd(PPh3_3)4_4) and reaction conditions .

  • Yield Improvement: Chromatographic purification (silica gel, hexanes/ethyl acetate gradients) is critical, with typical yields ranging from 45% to 80% for analogous compounds .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: >50 mg/mL in water (hydrochloride salt form).

  • Thermal stability: Decomposition observed at 220–240°C (DSC data).

  • pH sensitivity: Stable in acidic conditions (pH 2–6); degrades in alkaline environments.

Spectroscopic Data

  • 1^1H NMR (400 MHz, D2_2O): δ 7.85 (s, 1H, H-5), 6.92 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H, H-8), 4.12 (t, J=6.0HzJ = 6.0 \, \text{Hz}, 2H, H-1), 3.79 (s, 3H, OCH3_3), 2.95–2.85 (m, 4H, H-2,3) .

  • 13^{13}C NMR (100 MHz, D2_2O): δ 165.2 (C=O), 158.3 (C-7), 149.1 (C-6), 132.4 (C-5), 121.8 (C-8), 56.1 (OCH3_3), 45.3 (C-1), 28.9 (C-2,3) .

Biological Activity and Applications

In Vitro Studies

  • IC50_{50} against CDK2: 120 nM (estimated from related compounds) .

  • Binding affinity to 5-HT6_6 receptors: Ki=85nMK_i = 85 \, \text{nM} .

Industrial Applications

  • Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions.

  • Material Science: Fluorescent properties under UV light (λem_{\text{em}} = 450 nm) enable use in sensors .

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